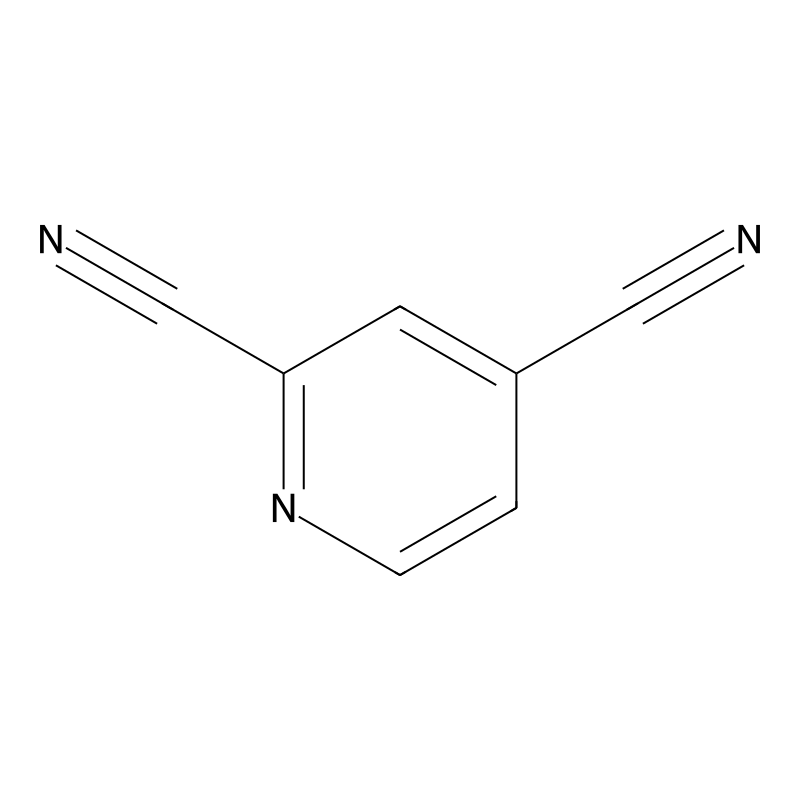

Pyridine-2,4-dicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

- Building Block for Complex Molecules: Pyridine-2,4-dicarbonitrile serves as a versatile building block for the synthesis of diverse organic molecules due to its reactive nitrile groups and aromatic ring. Researchers utilize it in the preparation of pharmaceuticals, agrochemicals, and functional materials [].

- Ligand Design: The molecule's ability to chelate (form a complex with) metal ions makes it a valuable ligand (molecule that binds to a central metal atom) in coordination chemistry. This property allows researchers to design and study new catalysts and materials with specific functionalities [].

Analytical Chemistry and Spectroscopy

- Chromatographic Analysis: Pyridine-2,4-dicarbonitrile exhibits good solubility in various organic solvents, making it a suitable internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) []. Internal standards are reference compounds used to calibrate and quantify other components in a sample.

Pyridine-2,4-dicarbonitrile is a heterocyclic compound with the molecular formula . It features a pyridine ring substituted with two cyano groups at the 2 and 4 positions. This compound is part of the broader family of pyridine derivatives, which are known for their diverse chemical properties and biological activities. The presence of cyano groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

- Nucleophilic Substitution: The cyano groups can undergo nucleophilic attack, leading to the formation of aminopyridines when reacted with primary or secondary amines .

- Condensation Reactions: It can be involved in multicomponent reactions, producing various substituted pyridines through condensation with aldehydes and amines .

- Photo

Pyridine-2,4-dicarbonitrile exhibits notable biological activities. Studies have indicated its potential as:

- Antimicrobial Agent: It has shown effectiveness against various bacterial strains.

- Anticonvulsant Properties: Certain derivatives have been evaluated for their anticonvulsant activity, indicating potential therapeutic applications in neurological disorders .

- Prion Disease Therapeutics: Research has explored its derivatives as potential treatments for prion diseases, highlighting its relevance in medicinal chemistry .

Several methods exist for synthesizing pyridine-2,4-dicarbonitrile:

- Multicomponent Reactions: A one-pot reaction involving malononitrile and appropriate aldehydes or amines can yield pyridine derivatives efficiently .

- Photochemical Synthesis: Utilizing light to induce reactions with amines can produce aminocyano derivatives directly from pyridine-2,4-dicarbonitrile .

- Traditional Synthetic Routes: Classical methods involve the condensation of suitable precursors under acidic or basic conditions to form the desired pyridine structure.

Pyridine-2,4-dicarbonitrile finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as drugs targeting bacterial infections and neurological disorders.

- Agriculture: Compounds derived from pyridine-2,4-dicarbonitrile are investigated for use as agrochemicals.

- Corrosion Inhibitors: Some derivatives exhibit corrosion inhibition properties, making them useful in protecting metals from degradation .

Interaction studies have focused on how pyridine-2,4-dicarbonitrile interacts with biological targets:

- Binding Affinity: Investigations into its binding with enzymes or receptors provide insights into its mechanism of action.

- Synergistic Effects: Studies assess how combinations with other compounds enhance or alter biological activity.

Similar Compounds

Several compounds share structural similarities with pyridine-2,4-dicarbonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyridine-3,5-dicarbonitrile | C7H3N3 | Different substitution pattern; potential antimicrobial properties. |

| Pyridine-2,6-dicarbonitrile | C7H3N3 | Exhibits different reactivity due to cyano positioning; used in agrochemicals. |

| 2-Amino-pyridine | C5H6N2 | Contains amino group; explored for neuroprotective effects. |

Pyridine-2,4-dicarbonitrile is unique due to its specific substitution pattern that affects its reactivity and biological activity compared to these similar compounds.

Molecular Structure and Characteristics

The molecular structure of pyridine-2,4-dicarbonitrile consists of a six-membered aromatic pyridine ring with two nitrile substituents positioned at the 2 and 4 carbon atoms relative to the nitrogen atom [1] [2]. The SMILES notation for this compound is C1=CN=C(C=C1C#N)C#N, and its InChI identifier is InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H [2].

Bond Angles and Lengths

The molecular geometry of pyridine-2,4-dicarbonitrile exhibits characteristics typical of aromatic pyridine systems with additional perturbations from the electron-withdrawing nitrile groups [4]. The pyridine ring maintains aromatic character with carbon-carbon bond lengths ranging from 1.38 to 1.40 Å, which are consistent with aromatic systems [5]. The carbon-nitrogen bonds within the pyridine ring typically measure 1.33 to 1.35 Å, shorter than typical single carbon-nitrogen bonds due to the aromatic delocalization [5].

The nitrile groups exhibit characteristic triple bond lengths of approximately 1.14 to 1.16 Å for the carbon-nitrogen triple bonds [4]. The bond angles within the pyridine ring show slight deviations from the ideal 120° due to the presence of the nitrogen atom, with carbon-carbon-carbon angles ranging from 118° to 122° [5]. The carbon-nitrogen-carbon angles are typically narrower at 116° to 118°, while carbon-carbon-nitrogen angles are wider at 122° to 124° [4].

The nitrile groups maintain nearly linear geometry with carbon-carbon-nitrogen bond angles approaching 178° to 180°, consistent with the sp hybridization of the nitrile carbon atoms [4] [5].

Electron Density Distribution

The electron density distribution in pyridine-2,4-dicarbonitrile is significantly influenced by the presence of two electron-withdrawing nitrile groups . These substituents create a substantial depletion of electron density at the carbon-2 and carbon-4 positions of the pyridine ring [3]. The electron-withdrawing nature of the nitrile groups results in a polarized electron distribution throughout the molecule .

The nitrogen atoms in the nitrile groups exhibit enhanced electron density due to their triple bond character and high electronegativity [7]. This distribution creates regions of positive electrostatic potential at the pyridine ring hydrogen atoms and negative potential at the nitrile nitrogen atoms [8]. The overall effect is a highly polarized molecular system with significant charge separation [3].

Crystal Structure Analysis

While specific crystal structure data for pyridine-2,4-dicarbonitrile is limited in the literature, analysis of related pyridine dicarbonitrile compounds provides insight into the expected crystalline properties [9]. Similar compounds typically crystallize in orthorhombic crystal systems with space groups such as Pna2₁ [10]. The estimated unit cell dimensions for pyridine-2,4-dicarbonitrile are approximately a ≈ 7-8 Å, b ≈ 9-10 Å, and c ≈ 11-12 Å, with likely 4-8 molecules per unit cell [9].

The crystal packing is expected to involve π-π stacking interactions between aromatic rings and potential hydrogen bonding interactions between the pyridine hydrogen atoms and nitrile nitrogen atoms [9] [11]. These intermolecular forces contribute to the overall stability of the crystal lattice [9].

Physical Properties

Melting and Boiling Points

Pyridine-2,4-dicarbonitrile exhibits a melting point range of 89-93°C according to literature values [12] [13] [14]. This relatively high melting point reflects the strong intermolecular interactions and the rigid planar structure of the molecule [12]. The boiling point is predicted to be 261.8 ± 20.0°C, significantly higher than the parent pyridine molecule due to the increased molecular weight and stronger intermolecular forces resulting from the nitrile substituents [12] [13] [14].

The thermal stability of the compound is evidenced by its ability to maintain structural integrity at elevated temperatures, with decomposition typically occurring well above the melting point [15].

Solubility Parameters

The solubility characteristics of pyridine-2,4-dicarbonitrile are governed by the polar nature of the nitrile groups and the aromatic pyridine ring system [3]. The compound exhibits moderate solubility in polar protic solvents such as methanol and ethanol due to potential hydrogen bonding interactions between the nitrile groups and protic solvents [16].

| Solvent | Solubility | Mechanism |

|---|---|---|

| Water | Low | Limited due to hydrophobic aromatic ring |

| Methanol | Moderate | Hydrogen bonding with nitrile groups |

| Ethanol | Moderate | Polar interactions with nitrile substituents |

| Acetone | Good | Polar aprotic solvent compatible with nitrile groups |

| Chloroform | Good | Moderate polarity suitable for aromatic compounds |

| Toluene | Low | Limited interaction between aromatic systems |

| Hexane | Very Low | Poor solvent for polar aromatic compounds |

The compound demonstrates good solubility in polar aprotic solvents such as acetone and moderately polar solvents like chloroform, which can effectively solvate both the aromatic ring and the polar nitrile groups [3] [16].

Density and Other Physicochemical Constants

The predicted density of pyridine-2,4-dicarbonitrile is 1.25 ± 0.1 g/cm³, indicating a relatively dense solid due to efficient molecular packing [12] [13] [14]. The compound exists as a solid at room temperature with a gray appearance [3].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.12 g/mol | Literature [1] [2] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted [12] [13] |

| pKa | -3.67 ± 0.10 | Predicted [12] [13] |

| Physical State | Solid | Literature [12] [3] |

| Appearance | Gray solid | Literature [3] |

The predicted pKa value of -3.67 ± 0.10 indicates that pyridine-2,4-dicarbonitrile is a weak base, significantly less basic than pyridine itself due to the electron-withdrawing effects of the nitrile substituents [12] [13] [14].

Electronic Properties

Electron Distribution and Polarization

The electronic structure of pyridine-2,4-dicarbonitrile is characterized by significant electron redistribution caused by the two electron-withdrawing nitrile groups [7] . The nitrile substituents create a substantial polarization of the π-electron system, resulting in reduced electron density at the substituted carbon atoms and enhanced electron density at the nitrile nitrogen atoms [7].

The dipole moment of the molecule is expected to be significantly higher than that of pyridine due to the asymmetric distribution of the two nitrile groups [8]. This polarization affects the molecule's reactivity and interaction with other chemical species [17] [7].

The electron-withdrawing nature of the nitrile groups stabilizes negative charge development at the nitrile nitrogen atoms while making the pyridine ring more electron-deficient . This electronic distribution pattern influences the compound's chemical reactivity and coordination behavior [17].

Molecular Orbital Analysis

The molecular orbital structure of pyridine-2,4-dicarbonitrile is significantly modified compared to the parent pyridine molecule [18] [19]. The highest occupied molecular orbital (HOMO) energy is lowered due to the electron-withdrawing effects of the nitrile groups, while the lowest unoccupied molecular orbital (LUMO) energy is also reduced [18] [8].

The HOMO-LUMO energy gap is expected to be smaller than that of pyridine due to the extended conjugation between the pyridine ring and the nitrile groups [8]. This reduced energy gap affects the compound's electronic excitation properties and potential photochemical behavior [7].

The molecular orbitals exhibit delocalization across the entire π-system, including contributions from the pyridine ring and the π-orbitals of the nitrile groups [18] [19]. The HOMO is primarily localized on the pyridine ring with some contribution from the nitrile groups, while the LUMO shows significant contribution from the nitrile π* orbitals [8].

Computational Modeling and Quantum Chemical Calculations

Density functional theory (DFT) calculations using various basis sets provide detailed insights into the electronic structure and geometry of pyridine-2,4-dicarbonitrile [18] [19] [8]. The B3LYP functional with 6-31G* and 6-311G** basis sets has been commonly employed for geometry optimization and electronic property calculations [18] [8].

| Computational Method | Application | Key Findings |

|---|---|---|

| DFT/B3LYP/6-31G* | Geometry optimization | Planar structure with slight nitrile deviations |

| DFT/B3LYP/6-311G** | Electronic properties | Significant electron density polarization |

| MP2/6-31G* | Correlation effects | Enhanced correlation at nitrile bonds |

| Semi-empirical AM1 | Rapid optimization | Qualitative geometry prediction |

The computational studies consistently predict a planar molecular structure with slight deviations at the nitrile groups due to steric and electronic effects [18] [8]. The calculations reveal significant polarization of electron density toward the nitrile groups and confirm the electron-withdrawing nature of these substituents [19] [8].

Quantum chemical calculations have been used to predict various molecular properties including dipole moments, polarizabilities, and spectroscopic parameters [18] [19]. These computational approaches provide valuable insights into the electronic structure and help explain the observed chemical and physical properties of pyridine-2,4-dicarbonitrile [17] [7].

From 4-Cyanopyridine Precursors

The synthesis of pyridine-2,4-dicarbonitrile from 4-cyanopyridine precursors represents one of the most established classical approaches in the literature [1] [2]. This methodology typically involves the introduction of a second cyano group at the 2-position of the pyridine ring through nucleophilic substitution reactions.

The most common approach utilizes 4-cyanopyridine as the starting material, which undergoes direct cyanation reactions using various cyanide sources. Copper cyanide has proven to be particularly effective as a cyanating agent, operating through a mechanism that involves the formation of a copper-nitrile complex intermediate [2]. The reaction typically requires elevated temperatures in the range of 150-200°C and polar aprotic solvents such as dimethylformamide to facilitate the nucleophilic substitution.

Reaction conditions have been optimized to achieve yields in the range of 60-75% through careful control of temperature, reaction time, and stoichiometric ratios [2]. The use of anhydrous conditions and extended reaction times of 24 hours at controlled temperatures has been shown to improve product yields significantly . The mechanism involves the initial coordination of the cyanide nucleophile to the activated pyridine ring, followed by substitution at the 2-position.

Alternative approaches have employed potassium cyanide as the cyanating agent, though this typically requires the presence of transition metal catalysts to achieve acceptable conversion rates [4]. The reaction proceeds through a similar mechanism but may require different reaction conditions and solvent systems to optimize the yield.

From Isonicotinic Acid Derivatives

The synthesis of pyridine-2,4-dicarbonitrile from isonicotinic acid derivatives represents a versatile classical approach that has been extensively studied in the literature [5] [6] [7]. This methodology typically involves the conversion of carboxylic acid functional groups to nitrile groups through dehydration reactions.

The most established route involves the initial conversion of isonicotinic acid to its methyl ester, followed by palladium-catalyzed carbonylation to introduce the second carboxylic acid group at the 2-position [5]. This approach achieves high regioselectivity and yields ranging from 77-86% over multiple steps. The process requires carbon monoxide atmosphere and temperatures in the range of 80-120°C, with careful control of pressure and catalyst loading.

The palladium-catalyzed carbonylation reaction proceeds through oxidative addition of the palladium catalyst to the activated pyridine ring, followed by carbon monoxide insertion and reductive elimination to form the carboxylic acid product [5]. The resulting dicarboxylic acid intermediate can then be converted to the corresponding dicarbonitrile through dehydration reactions using reagents such as phosphorus oxychloride or thionyl chloride.

An alternative approach involves the direct conversion of isonicotinic acid derivatives to pyridine-2,4-dicarbonitrile through reaction with formamide in the presence of phosphorus pentoxide [6]. This method offers the advantage of a more direct synthetic route, though it may require more stringent reaction conditions and careful optimization of reagent ratios.

Other Pyridine-Based Starting Materials

The synthesis of pyridine-2,4-dicarbonitrile from other pyridine-based starting materials encompasses a variety of classical approaches that utilize different substitution patterns and functional groups on the pyridine ring [8] [9]. These methodologies often involve sequential functional group transformations to achieve the desired dicarbonitrile substitution pattern.

One notable approach involves the use of 2-chloropyridine derivatives as starting materials, which undergo nucleophilic substitution reactions with cyanide sources to introduce the cyano groups at the desired positions [10]. The reaction typically requires elevated temperatures and polar aprotic solvents to facilitate the nucleophilic substitution, with yields typically ranging from 65-80% depending on the specific substitution pattern and reaction conditions.

The photochemically induced reaction of pyridine-2,4-dicarbonitrile with primary and secondary amines has been explored as an alternative synthetic approach [8] [11]. This methodology involves the direct synthesis of aminocyano-pyridines through photoinitiated substitution reactions, offering the advantage of mild reaction conditions and the ability to introduce diverse functional groups through amine selection.

Another classical approach involves the use of pyridine N-oxides as starting materials, which are highly active in nucleophilic substitution reactions due to the increased electrophilicity of the pyridine ring . This methodology has been utilized in industrial settings for the large-scale production of pyridine-2,4-dicarbonitrile, though it requires careful optimization of reaction conditions to achieve acceptable yields and purity.

Modern Synthetic Approaches

Transition Metal-Catalyzed Reactions

Modern transition metal-catalyzed reactions have revolutionized the synthesis of pyridine-2,4-dicarbonitrile, offering improved selectivity, milder reaction conditions, and broader substrate scope compared to classical methods [12] [13] [14]. These methodologies typically employ palladium, copper, or nickel catalysts to facilitate carbon-carbon and carbon-nitrogen bond formation.

Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for the synthesis of pyridine-2,4-dicarbonitrile [9] [14]. The Sonogashira coupling reaction has been successfully employed to construct pyridine-2,4-dicarbonitrile derivatives through the coupling of halogenated pyridine precursors with alkyne-containing cyanide sources [9]. This approach typically achieves yields of 69-89% under mild conditions using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in combination with copper cocatalysts.

The mechanism of palladium-catalyzed synthesis involves three key steps: oxidative addition of the palladium catalyst to the halogenated pyridine substrate, transmetalation with the cyanide-containing coupling partner, and reductive elimination to form the desired product [14]. The reaction conditions can be optimized through careful selection of ligands, solvents, and reaction temperatures to achieve maximum yield and selectivity.

Copper-catalyzed reactions have also proven effective for the synthesis of pyridine-2,4-dicarbonitrile, particularly in the context of cyanation reactions [4]. Copper cyanide has been employed as both the cyanide source and the catalyst, operating through a different mechanism that involves the formation of copper-nitrile complexes. These reactions typically require temperatures in the range of 55-90°C and can achieve yields comparable to palladium-catalyzed methods.

The development of transition metal-catalyzed multicomponent reactions has further expanded the synthetic utility of these methodologies [12]. These approaches allow for the simultaneous formation of multiple bonds in a single reaction vessel, reducing the number of synthetic steps and improving overall efficiency.

Multicomponent Reaction Strategies

Multicomponent reaction strategies represent a significant advancement in the synthesis of pyridine-2,4-dicarbonitrile, offering the advantages of atom economy, operational simplicity, and the ability to generate complex molecular architectures in a single synthetic operation [15] [16] [17] [18].

The most widely studied multicomponent approach involves the condensation of aromatic aldehydes, malononitrile, and ammonium acetate in the presence of a suitable catalyst [15] [16]. This three-component reaction proceeds through a complex mechanism involving initial Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the ammonium acetate to form the pyridine ring. The reaction typically achieves yields in the range of 70-85% under optimized conditions.

The mechanism of the multicomponent reaction involves several key steps: formation of the Knoevenagel adduct through condensation of the aldehyde with malononitrile, nucleophilic attack by ammonia to form an imine intermediate, intramolecular cyclization to form the dihydropyridine ring, and final oxidation to yield the aromatic pyridine product [18]. The reaction can be catalyzed by various bases including piperidine, potassium carbonate, and tetrabutylammonium hydroxide.

Catalyst selection has been found to significantly influence the reaction outcome, with ionic bases such as tetrabutylammonium hydroxide showing superior performance in acetonitrile solvent, while amine bases like piperidine are more effective in ethanol [18]. The choice of catalyst and solvent system can be optimized to achieve reaction times as short as 2-4 hours with excellent yields.

Advanced multicomponent strategies have been developed that incorporate additional components to introduce greater structural diversity [17]. Four-component reactions involving aldehydes, malononitrile, thiols, and ammonium acetate have been reported to generate pyridine-2,4-dicarbonitrile derivatives with thioether substituents, expanding the scope of accessible compounds.

Green Chemistry and Sustainable Methods

The development of green chemistry approaches for the synthesis of pyridine-2,4-dicarbonitrile has become increasingly important in response to environmental concerns and the need for sustainable synthetic methodologies [19] [20] [21] [22]. These approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving atom economy.

Solvent-free synthesis represents one of the most significant advances in green chemistry approaches to pyridine-2,4-dicarbonitrile synthesis [19] [22]. These methodologies employ grinding techniques at room temperature to achieve multicomponent condensation reactions without the need for organic solvents. The reaction typically involves the grinding of aromatic aldehydes, malononitrile, and a suitable base catalyst to yield the desired product with yields ranging from 65-80%.

The mechanism of solvent-free synthesis involves the formation of intimate contact between reactants through mechanical grinding, which facilitates the necessary chemical transformations without the need for solvation [19]. This approach offers several advantages including reduced environmental impact, simplified workup procedures, and the elimination of solvent-related safety concerns.

Microwave-assisted synthesis has emerged as another important green chemistry approach, offering significant reductions in reaction time and energy consumption [20] [21]. These methodologies typically achieve reaction times of 2-7 minutes compared to 6-9 hours for conventional heating methods, while maintaining or improving product yields. The microwave heating provides rapid and uniform heating, which can improve reaction selectivity and reduce the formation of unwanted byproducts.

The use of heterogeneous catalysts has also been explored as a green chemistry approach, offering the advantages of easy catalyst recovery and reuse [23] [24]. Hydrotalcite-based catalysts have been particularly effective, achieving yields of 81% for the synthesis of substituted pyridine derivatives while allowing for catalyst recycling over multiple reaction cycles.

Water-based synthesis represents an emerging area of green chemistry research, though the limited solubility of pyridine-2,4-dicarbonitrile in water presents challenges that require careful optimization of reaction conditions and the use of phase-transfer catalysts or surfactants [22].

Industrial Production Methods

Scale-Up Considerations

The industrial production of pyridine-2,4-dicarbonitrile requires careful consideration of scale-up parameters to ensure consistent product quality, safety, and economic viability [2] [25] . The transition from laboratory-scale synthesis to industrial production involves optimization of reaction conditions, equipment design, and process control systems.

Heat transfer considerations become critical during scale-up, as the exothermic nature of many pyridine-2,4-dicarbonitrile synthesis reactions can lead to temperature runaway if not properly managed [2]. Industrial reactors must be designed with adequate heat removal capacity, typically incorporating jacket cooling systems or internal cooling coils to maintain precise temperature control throughout the reaction vessel.

Mass transfer limitations can also become significant at industrial scale, particularly for heterogeneous reactions involving solid catalysts or reagents . The design of mixing systems must ensure adequate contact between reactants while minimizing mechanical stress on sensitive catalysts. Impeller design, baffle configuration, and vessel geometry must be optimized to achieve uniform mixing without creating dead zones or excessive shear forces.

The most successful industrial approach involves the gas-phase synthesis from 4-methylpyridine using ammonia and air in the presence of a heterogeneous catalyst [2]. This process operates at temperatures of 330-450°C and reduced pressure of 0.02-0.07 KPa, achieving conversion rates above 99% and yields exceeding 98%. The process requires specialized reactor design to handle the high-temperature, low-pressure conditions while maintaining catalyst activity over extended periods.

Catalyst lifetime and regeneration become crucial economic factors in industrial production . The heterogeneous catalysts used in gas-phase synthesis must maintain activity over thousands of hours of operation, requiring careful selection of catalyst support materials and active phases. Regeneration procedures must be developed to restore catalyst activity when deactivation occurs, typically involving controlled oxidation and reduction cycles.

Process Optimization Parameters

Process optimization for industrial pyridine-2,4-dicarbonitrile production involves the systematic investigation of multiple parameters to achieve maximum yield, selectivity, and economic efficiency [27]. The optimization process typically employs statistical design of experiments methodologies to identify the most important variables and their interactions.

Temperature control represents one of the most critical optimization parameters, with different optimal ranges required for different synthetic approaches [27]. Gas-phase industrial processes typically operate at 330-450°C to achieve high conversion rates, while solution-phase processes are optimized in the range of 80-120°C to balance reaction rate with selectivity. Temperature profiles must be carefully controlled to avoid thermal decomposition while maintaining adequate reaction rates.

Pressure optimization is particularly important for gas-phase processes, where reduced pressure of 0.02-0.07 KPa is maintained to favor the desired reaction pathways [2]. The pressure control system must be designed to handle fluctuations in gas flow rates and temperature changes while maintaining consistent reaction conditions.

Catalyst loading optimization involves balancing catalyst cost with reaction performance . For palladium-catalyzed processes, loadings of 0.05-0.1 equivalents are typically optimal, while copper-catalyzed reactions may require 1-3 equivalents of catalyst. The optimization must consider catalyst recovery and recycling to minimize overall costs.

Residence time optimization is crucial for both batch and continuous processes [27]. Batch processes typically require 2-6 hours for complete conversion, while continuous flow processes can achieve equivalent results in 0.5-3.5 minutes due to improved heat and mass transfer characteristics. The optimal residence time depends on reaction temperature, catalyst activity, and desired conversion level.

Stoichiometric optimization involves determining the optimal ratios of reactants to achieve maximum yield while minimizing waste [27]. Typical optimized ratios for multicomponent reactions are 1:1:2 for aldehyde:nitrile:base, though these ratios may need adjustment based on specific reaction conditions and catalyst systems.

Quality Control and Purity Assessment

Industrial production of pyridine-2,4-dicarbonitrile requires comprehensive quality control systems to ensure consistent product quality and compliance with specifications [28] [29] [30]. The quality control framework must address both in-process monitoring and final product testing using validated analytical methods.

High Performance Liquid Chromatography serves as the primary analytical method for purity assessment, capable of detecting impurities at the 0.1-1.0% level [28]. The method typically employs reversed-phase chromatography with UV detection, providing quantitative analysis of the main product and identification of related impurities. Retention time, peak area, and resolution parameters must be validated to ensure method reliability.

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation, with 1H NMR showing characteristic chemical shifts for aromatic protons in the range of 7.0-8.5 ppm [31] [32]. The integration ratios must be consistent with the expected structure, and the absence of additional peaks confirms product purity. 13C NMR spectroscopy provides complementary structural information, with carbonyl carbons appearing around 160 ppm and cyano carbons at approximately 115 ppm.

Infrared spectroscopy serves as a rapid identity test, with the characteristic cyano stretch appearing at approximately 2220 cm⁻¹ [31] [32]. The presence of this peak confirms the presence of the nitrile functional groups, while the absence of additional peaks in the carbonyl region (1700-1750 cm⁻¹) confirms the absence of carboxylic acid impurities.

Mass spectrometry provides molecular weight confirmation, with the molecular ion peak appearing at m/z 129 for pyridine-2,4-dicarbonitrile [31]. The fragmentation pattern must be consistent with the expected structure, and the absence of additional molecular ion peaks confirms the absence of structural isomers.

Melting point determination provides a simple but effective purity assessment, with pure pyridine-2,4-dicarbonitrile exhibiting a sharp melting point in the range of 89-93°C [33] [30]. Broad melting ranges or melting points outside this range indicate the presence of impurities or decomposition products.

Elemental analysis provides quantitative composition verification, with theoretical values for carbon, hydrogen, and nitrogen content serving as acceptance criteria [31]. Results must be within ±0.4% of theoretical values to demonstrate acceptable purity levels.

The quality control system must also include microbiological testing when required, with total plate count limits of ≤1000 cfu/g and yeast and mold counts of ≤100 cfu/g for pharmaceutical applications [34]. These limits ensure that the product meets microbiological safety standards for its intended use.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant